molecular formula C17H15Cl3N2O4 B4126877 4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide

Cat. No.: B4126877
M. Wt: 417.7 g/mol
InChI Key: XOQDDMABAJJRLJ-UHFFFAOYSA-N
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Description

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of butoxy, dichloro, and nitrophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group, forming 2-chloro-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 3,5-dichlorobenzoyl chloride to form the intermediate 3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide.

    Butoxylation: Finally, the intermediate undergoes butoxylation using butyl alcohol in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 4-butoxy-3,5-dichloro-N-(2-chloro-4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-dichloro-4-butoxybenzoic acid and 2-chloro-4-nitroaniline.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide
  • 4-butoxy-3,5-dichloro-N-(2-furylmethyl)benzamide

Uniqueness

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to the presence of both nitro and butoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O4/c1-2-3-6-26-16-13(19)7-10(8-14(16)20)17(23)21-15-5-4-11(22(24)25)9-12(15)18/h4-5,7-9H,2-3,6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQDDMABAJJRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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